molecular formula C34H38N6O5 B1671277 Endomorphin-1 CAS No. 189388-22-5

Endomorphin-1

Cat. No. B1671277
M. Wt: 610.7 g/mol
InChI Key: ZEXLJFNSKAHNFH-SYKYGTKKSA-N
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Description

Endomorphin-1 (EM-1) is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2 . It is one of the two endomorphins and has high affinity and specificity for the μ-opioid receptor .


Synthesis Analysis

Endomorphin-1 can be synthesized efficiently using a combination of enzymatic and chemical methods . The peptide Boc-Trp-Phe-NH2 is synthesized with a high yield of 97.1% by the solvent-stable protease WQ9-2 in a 20% methanol medium . The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH2 is synthesized with a yield of 84.5% by another organic solvent-tolerant protease, PT121 .


Molecular Structure Analysis

A conformational analysis of Endomorphin-1 has been performed using multidimensional NMR and molecular modeling techniques . The spectroscopic results indicate that Endomorphin-1 exists in the cis- and trans-configuration with respect to the Pro-omega bond in approximately 25% and 75% populations, respectively .


Chemical Reactions Analysis

Endomorphin-1 interacts with the μ-opioid receptor . Morphine adjusted its pose by continuously flipping deeper into the pocket, whereas naloxone failed to penetrate deeper because its allyl group conflicts with several residues of MOR .


Physical And Chemical Properties Analysis

Endomorphin-1 has the chemical formula C34H38N6O5 and a molar mass of 610.703 g/mol .

Scientific Research Applications

Motor Behavior Induction

  • Scientific Field : Neuroscience
  • Application Summary : Endomorphin-1 has been found to induce motor behavior, specifically orofacial dyskinesia, in rats .
  • Methods of Application : The experiment involved the bilateral administration of endomorphin-1 in the globus pallidus of rats . The effect was dose-dependent and at the highest dose tested (18 pmol per side) was sustained during the 60 min of observation .
  • Results : The study found that endomorphin-1 does not induce rapid desensitization of this motor response . This suggests that endogenous μ agonists may play a role in hyperkinetic movement disorders by inducing sustained activation of pallidal opioid receptors .

Pain Perception and Modulation

  • Scientific Field : Neurology and Neuroscience
  • Application Summary : Endomorphin-1, along with endomorphin-2, are known to have the highest affinity and selectivity for the µ-opioid receptor (MOR), playing a significant role in the transmission and modulation of noxious information .
  • Methods of Application : The distribution, ultrastructural features, and neural circuitry of Endomorphin-1-containing neuronal structures have been morphologically demonstrated .
  • Results : The distinguished antinociceptive property of the endomorphins in acute and chronic pain, including neuropathic pain, cancer pain, and inflammatory pain, has been revealed and investigated for therapeutic purposes .

Development of Novel Analgesics

  • Scientific Field : Pharmacology
  • Application Summary : Endomorphin-1 has been studied for the development of novel analgesics . It has a high affinity and selectivity for the µ-opioid receptor (MOR), and along with endomorphin-2, has been proposed to be the actual endogenous ligand of the MOR .
  • Methods of Application : Numerous studies have synthesized and investigated Endomorphin-1 analogues . These derivatives have improved pharmacological properties, supporting their therapeutic perspectives .
  • Results : Endomorphin-1 produces analgesia in animals and is equipotent with morphine in this regard . It also brings effects on cardiovascular, respiratory and gastrointestinal functions as well as in immune system responses .

Perception of Pain and Stress Responses

  • Scientific Field : Neurology and Neuroscience
  • Application Summary : The neuroanatomical distribution of endomorphins reflects their potential endogenous role in many major physiological processes, which include perception of pain, responses related to stress .
  • Methods of Application : The distribution, ultrastructural features, and neural circuitry of Endomorphin-1-containing neuronal structures have been morphologically demonstrated .
  • Results : Endomorphin-1 plays a significant role in the transmission and modulation of noxious information .

Reward, Arousal, and Vigilance

  • Scientific Field : Neuroscience
  • Application Summary : The neuroanatomical distribution of endomorphins reflects their potential endogenous role in many major physiological processes, which include complex functions such as reward, arousal, and vigilance .
  • Methods of Application : The distribution, ultrastructural features, and neural circuitry of Endomorphin-1-containing neuronal structures have been morphologically demonstrated .
  • Results : Endomorphin-1 plays a significant role in the transmission and modulation of information related to reward, arousal, and vigilance .

Neuropathic Pain Treatment

  • Scientific Field : Pharmacology
  • Application Summary : Endomorphin-1 can help with neuropathic pain without having the common side effects many neuropathic drugs caused which produces constipation .
  • Methods of Application : To make this drug side effect-free, a modification at the N-terminus by 2-aminodecainoic acid is made which in term showed an improvement in the drug’s metabolic stability along with improving its membrane permeability, while holding its high receptor binding affinity .
  • Results : This modification helps the drug act as a potent agonist .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXLJFNSKAHNFH-SYKYGTKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415505
Record name Endomorphin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Endomorphin-1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Endomorphin-1

CAS RN

189388-22-5
Record name Endomorphin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endomorphin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endomorphin-1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,380
Citations
G Horvath - Pharmacology & therapeutics, 2000 - Elsevier
… The endomorphin family includes two peptides that differ in one amino acid: endomorphin-1 (Tyr-Pro-Trp-Phe-NH 2 ) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH 2 ) (Fig. 1), with …
Number of citations: 167 www.sciencedirect.com
Y Koda, M Del Borgo, ST Wessling, LH Lazarus… - Bioorganic & medicinal …, 2008 - Elsevier
… of the opioid peptide family are endomorphin 1 (Tyr-Pro-Trp-… Endomorphin 1 and 2 are being extensively investigated as … the termini of endomorphin 1 to investigate systematically how …
Number of citations: 66 www.sciencedirect.com
G Cardillo, L Gentilucci, P Melchiorre… - Bioorganic & medicinal …, 2000 - Elsevier
… In this paper, we describe the synthesis of some endomorphin-1 based tetrapeptides in which a residue … endomorphin-1, as revealed by their K i values (0.33 and 11.1 nM, respectively). …
Number of citations: 87 www.sciencedirect.com
WP Zhang, QF Zong, Q Gao, Y Yu… - Molecular …, 2016 - spandidos-publications.com
Endomorphins (EMs) have important roles in the body with regards to analgesia, feeding behavior, gastrointestinal movement and inflammatory reaction. Recent studies have reported …
Number of citations: 41 www.spandidos-publications.com
S Sakurada, T Hayashi, M Yuhki, T Fujimura… - Brain research, 2000 - Elsevier
… by intrathecal (it) injection of endomorphin-1 and -2, we … antagonized the antinociception of endomorphin-1, -2 and … to naloxonazine than that of endomorphin-1 or DAMGO. The …
Number of citations: 82 www.sciencedirect.com
S Martin‐Schild, AA Gerall, AJ Kastin… - Journal of …, 1999 - Wiley Online Library
Endomorphins are endogenous peptides that have high affinity and selectivity for the μ‐opiate receptor and potent analgesic activity. The distributions of endomorphin 1 (Tyr‐Pro‐Trp‐…
Number of citations: 368 onlinelibrary.wiley.com
A Terskiy, KM Wannemacher, PN Yadav, M Tsai… - Life sciences, 2007 - Elsevier
… We therefore searched the human proteome for 1) the endomorphin-1 and endomorphin-2 tetrapeptide sequences, 2) the endomorphin-1 and endomorphin-2 tetrapeptide sequences …
Number of citations: 44 www.sciencedirect.com
IE Goldberg, GC Rossi, SR Letchworth, JP Mathis… - … of Pharmacology and …, 1998 - ASPET
… I-endomorphin-1 experiments the buffer also contained 0.1% bovine serum albumin to reduce binding to white matter. The sections were then incubated with 125 I-endomorphin-1 or …
Number of citations: 240 jpet.aspetjournals.org
LF Tseng, M Narita, C Suganuma, H Mizoguchi… - … of Pharmacology and …, 2000 - ASPET
… The antinociception induced by endomorphin-1 was blocked by icv pretreatment with the μ-… the endomorphin-1-induced tail-flick inhibition. We propose that endomorphin-1 produces …
Number of citations: 173 jpet.aspetjournals.org
A Zangen, S Ikemoto, JE Zadina… - Journal of …, 2002 - Soc Neuroscience
Endomorphin-1 (EM-1) is a recently isolated endogenous peptide having potent analgesic activity and high affinity and selectivity for the μ-opioid receptor. The present study was …
Number of citations: 165 www.jneurosci.org

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